molecular formula C9H16ClN3O B2837775 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride CAS No. 2137056-96-1

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Cat. No. B2837775
CAS RN: 2137056-96-1
M. Wt: 217.7
InChI Key: FJTKMKAFBQLCKS-KMMPGQJCSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The exact method can vary depending on the specific substituents on the oxadiazole ring.


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is planar and aromatic. It often participates in hydrogen bonding due to the presence of nitrogen and oxygen atoms .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The reactivity can be influenced by the substituents on the oxadiazole ring .


Physical And Chemical Properties Analysis

1,2,4-Oxadiazoles are typically solid at room temperature. Their physical and chemical properties can be influenced by the substituents on the oxadiazole ring .

Scientific Research Applications

Synthesis and Characterization

Research has developed efficient methods for synthesizing derivatives of 1,2,4-oxadiazoles, which are structurally related to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride. These methods utilize copper-catalyzed cascade annulations and other chemical reactions that offer good functional group tolerance and operational simplicity. Such syntheses are foundational for exploring the applications of these compounds in medicinal chemistry and materials science (Guo et al., 2015).

Pharmacological Activities

1,2,4-Oxadiazoles, including those structurally similar to the compound , have been evaluated for a range of medicinal applications. They've shown promise as bioisosteres for carboxylic acid and carboxamide groups, indicating potential for drug design and therapeutic uses. The exploration of these compounds includes their synthesis, characterization, and evaluation for activities such as antimicrobial and anticancer effects (Aggarwal et al., 2020).

Material Science Applications

Derivatives of 1,2,4-oxadiazoles have been applied in materials science, such as in the synthesis of thermostabilizers for polypropylene. This demonstrates the compound's utility beyond pharmacological interests, highlighting its versatility in improving the thermal stability of materials (Aghamali̇yev et al., 2018).

Energetic Materials

Compounds based on the oxadiazole framework, similar to this compound, have been synthesized for use as insensitive energetic materials. Their synthesis and characterization open new avenues for developing safer explosives and propellants, underscoring the importance of such compounds in defense and aerospace applications (Yu et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-containing drugs can vary widely and depends on the specific biological target. They have been found to have antibacterial, antiviral, and antileishmanial activities among others .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole compounds can vary depending on the specific compound. Some may be harmful if swallowed or cause eye irritation .

Future Directions

1,2,4-Oxadiazoles continue to be an area of active research due to their wide range of biological activities. Future work may involve the synthesis of new 1,2,4-oxadiazole derivatives and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKMKAFBQLCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137056-96-1
Record name rac-(1r,4r)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
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